[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride
Description
[2-(Hydroxymethyl)azetidin-2-yl]methanol hydrochloride is a bicyclic compound featuring a four-membered azetidine ring substituted with two hydroxymethyl groups. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications. Its structure introduces ring strain due to the azetidine ring, which may influence reactivity and conformational stability.
Properties
IUPAC Name |
[2-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-5(4-8)1-2-6-5;/h6-8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNWQZHGOUYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(CO)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride typically involves the reaction of azetidine with formaldehyde under acidic conditions to form the hydroxymethyl derivative. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as crystallization or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form primary alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products:
Oxidation products: Aldehydes, carboxylic acids
Reduction products: Primary alcohols
Substitution products: Halogenated derivatives, other substituted azetidines
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Precursor for the synthesis of more complex azetidine derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate.
- Studied for its role in drug design and development.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives
Azetidin-3-ylmethanol Hydrochloride (CAS: 942308-06-7)
- Structural Similarity : 0.86 (highest among listed analogs).
- Key Difference : Methoxymethyl substituent at the 3-position instead of hydroxymethyl.
2-(Azetidin-3-yl)propan-2-ol Hydrochloride (CAS: 1357923-33-1)
Pyridine-Based Analogs
2,3-Dihydroxymethylpyridine Hydrochloride (CAS: 423169-40-8)
- Structure : Pyridine ring with hydroxymethyl groups at positions 2 and 3.
- Molecular Formula: C₇H₁₀ClNO₂.
- Applications : Used as a chemical intermediate. The aromatic pyridine ring enhances stability compared to the strained azetidine, but reduced ring strain may decrease reactivity .
Pyridoxal Hydrochloride (CAS: 65-22-5)
- Structure : 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochloride.
- Applications: Vitamin B6 vitamer and metabolite.
Heterocyclic Derivatives with Pharmaceutical Relevance
Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride (CAS: 27594-60-1)
- Structure : Pyrrolidine ring with ester and phenyl groups.
- Molecular Weight : 255.7 g/mol.
- Applications: Research standard for stimulant analogs.
4-OH-Mephedrone Hydrochloride
- Structure: 1-(4-(Hydroxymethyl)phenyl)-2-(methylamino)propan-1-one hydrochloride.
- Biological Activity: Metabolite acting as a monoamine oxidase substrate. The hydroxymethylphenyl group highlights the role of hydroxymethyl substituents in modulating drug metabolism pathways .
Physicochemical and Functional Comparisons
Physical Properties
Biological Activity
[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features that enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Structural Characteristics
The compound features an azetidine ring with a hydroxymethyl group, which is critical for its reactivity and interaction with biological targets. The presence of the hydroxymethyl group allows for hydrogen bonding and increases the compound's solubility in biological systems, enhancing its potential pharmacological effects.
The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate neurotransmitter receptors or enzymes involved in critical metabolic pathways. The strain in the azetidine ring contributes to the compound's reactivity, making it a valuable intermediate in synthesizing more complex molecules.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | E. coli | Inhibition at 50 µg/mL |
| Derivative A | S. aureus | Minimum Inhibitory Concentration (MIC) 25 µg/mL |
| Derivative B | Pseudomonas aeruginosa | MIC 30 µg/mL |
Antiviral Properties
The compound has also been studied for its antiviral properties, particularly against viruses such as influenza and HIV. The mechanism involves interference with viral replication processes, showcasing its potential as a therapeutic agent in treating viral infections.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a new class of antibiotics.
- Antiviral Activity Assessment : Another investigation focused on the antiviral properties of this compound against HIV. The study demonstrated that the compound could reduce viral load in infected cell cultures by up to 70%, suggesting a promising avenue for further research into antiviral therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Azetidine | Basic azetidine structure without hydroxymethyl group | Limited reactivity |
| Azetidinone | Contains carbonyl group | Different reactivity patterns, moderate antibacterial activity |
| Hydroxyazetidine | Hydroxylated azetidine structure | Enhanced solubility and bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
